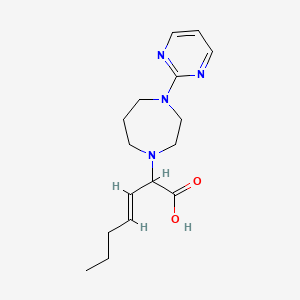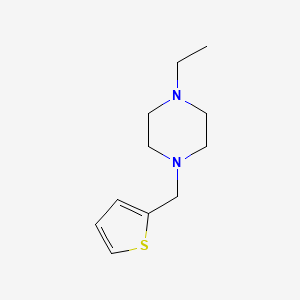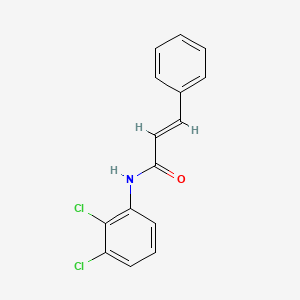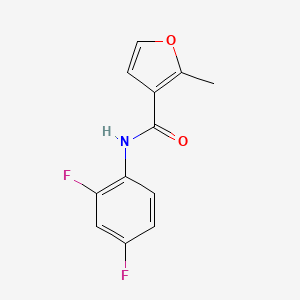
(3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid, also known as LY293558, is a compound that belongs to the family of glutamate receptor antagonists. This compound has been widely studied due to its potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
(3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid acts as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, this compound can reduce the excitotoxicity and oxidative stress that can lead to neuronal damage and death.
Biochemical and Physiological Effects:
(3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid has been shown to have a variety of biochemical and physiological effects. It can reduce the production of reactive oxygen species and inhibit the activation of pro-inflammatory cytokines, which can contribute to the progression of neurodegenerative diseases. This compound can also increase the production of brain-derived neurotrophic factor (BDNF), which is essential for the survival and function of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid in lab experiments is that it has a high affinity for the NMDA receptor and can selectively block its activity. This compound is also relatively stable and can be easily synthesized in the lab. However, one limitation is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for the study of (3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid. One direction is to investigate its potential therapeutic applications in the treatment of other neurological disorders, such as traumatic brain injury and stroke. Another direction is to explore its effects on synaptic plasticity and learning and memory processes. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Métodos De Síntesis
The synthesis of (3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid involves the reaction of 4-(2-aminoethyl)pyrimidine with 3-bromohex-3-enoic acid in the presence of a base. The reaction yields the desired product, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
(3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects and can prevent the degeneration of neurons in the brain.
Propiedades
IUPAC Name |
(E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-2-3-4-7-14(15(21)22)19-10-6-11-20(13-12-19)16-17-8-5-9-18-16/h4-5,7-9,14H,2-3,6,10-13H2,1H3,(H,21,22)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFGVOZSYMVACK-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(C(=O)O)N1CCCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(C(=O)O)N1CCCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)hept-3-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4,4-dimethyl-2-oxopyrrolidin-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5687536.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5687549.png)
![6-[(3,3-diphenylpiperidin-1-yl)carbonyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5687553.png)
![5-ethyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5687557.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5687565.png)
![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)
![2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5687590.png)
![N-methyl-2-propyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687606.png)